molecular formula C12H21NO4S B14495002 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 64370-97-4

2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14495002
CAS No.: 64370-97-4
M. Wt: 275.37 g/mol
InChI Key: RTQVMHHFAKTJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a carboxyheptyl precursor. One common method includes the use of oleic acid as a starting material, which undergoes a series of reactions to introduce the carboxyheptyl group. The reaction conditions often involve the use of flavin mononucleotide (FMN) as a photosensitizer under UVA irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The thiazolidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, affecting their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which is not commonly found in the similar compounds listed above

Properties

CAS No.

64370-97-4

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

2-(7-carboxyheptyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H21NO4S/c14-11(15)7-5-3-1-2-4-6-10-13-9(8-18-10)12(16)17/h9-10,13H,1-8H2,(H,14,15)(H,16,17)

InChI Key

RTQVMHHFAKTJTN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)CCCCCCCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.